N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h7-12,14,23H,5-6,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJREYBVEHHQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a complex organic compound characterized by a unique structural framework that includes a benzoxazepine core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 412.486 g/mol. The structure features multiple functional groups that suggest various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Preliminary studies indicate potential inhibition of key metabolic enzymes involved in cholesterol biosynthesis and other pathways.
1. Antitumor Activity
Studies have indicated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, the inhibition of squalene synthase—a key enzyme in cholesterol biosynthesis—has been linked to reduced tumor growth. The compound's structural features may enable it to effectively inhibit this enzyme.
2. Antimicrobial Properties
Research has suggested that the oxazepine ring system can enhance the antimicrobial properties of sulfonamide derivatives. These compounds may exhibit activity against various bacterial strains and fungi, although specific data for this compound is limited.
3. Anti-inflammatory Effects
There is evidence suggesting that related compounds can modulate inflammatory pathways. The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Scientific Research Applications
Mechanism of Action : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in inflammatory processes. For instance, related compounds have shown significant inhibitory activity against RIPK1 kinase with IC50 values indicating potent effects on cellular signaling pathways related to inflammation and apoptosis.
In Vitro Studies : In vitro assays have demonstrated that N-(3,3-dimethyl-4-oxo...) can induce apoptosis in various cancer cell lines. The compound's cytotoxic effects appear to be dose-dependent, suggesting potential applications in cancer therapy.
In Vivo Studies : Animal model studies have indicated that the compound exhibits anti-inflammatory properties. Notably, it has shown promise in models of ulcerative colitis and psoriasis by reducing inflammatory markers and improving clinical scores.
Clinical Applications
- Ulcerative Colitis : A related compound is currently in Phase II clinical trials (NCT02903966) for the treatment of ulcerative colitis. Early results indicate efficacy in reducing symptoms associated with active disease.
- Psoriasis Treatment : Another trial (NCT02776033) is investigating the efficacy of similar compounds in treating psoriasis. The outcomes from these trials could pave the way for new therapeutic options for patients suffering from chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide?
- Methodology : The synthesis involves a multi-step process starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include cyclization of precursors (e.g., aminophenol derivatives) followed by sulfonamide coupling using 4-ethoxybenzenesulfonyl chloride. Reaction conditions (e.g., temperature, solvents like DMF or THF, and catalysts such as triethylamine) must be optimized to achieve yields >70%. Purification typically employs column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (with C18 columns and UV detection) to assess purity (>95% threshold for research-grade material) .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodology :
- Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectrophotometry at varying pH levels.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across structurally similar derivatives?
- Methodology :
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., propyl vs. ethyl groups on the oxazepine ring).
- Validate using in vitro enzyme assays (e.g., carbonic anhydrase inhibition) and molecular docking (AutoDock Vina) to compare binding affinities .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzymatic systems?
- Methodology :
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition constants (Ki) under varying substrate concentrations.
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- X-ray crystallography of enzyme-ligand complexes for atomic-level interaction mapping .
Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?
- Methodology :
- Physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption/metabolism.
- Microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots.
- LC-MS/MS for quantifying plasma concentrations in animal studies .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target isoforms?
- Methodology :
- Pan-assay interference compound (PAINS) filters to eliminate promiscuous binding.
- Selectivity profiling against enzyme isoform panels (e.g., carbonic anhydrase I-XIV).
- Alanine-scanning mutagenesis to identify critical binding residues .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting cytotoxicity data in different cell lines?
- Methodology :
- Normalize data using Z-score analysis to account for cell line variability.
- Perform pathway enrichment analysis (KEGG/GO) to identify cell-specific vulnerabilities.
- Validate with CRISPR-Cas9 gene knockout of putative targets .
Q. What computational tools are recommended for predicting environmental fate and ecotoxicity?
- Methodology :
- Use EPI Suite for biodegradability and bioaccumulation potential.
- ECOSAR to estimate acute/chronic toxicity in aquatic organisms.
- Molecular dynamics simulations (GROMACS) to assess persistence in soil/water matrices .
Tables for Key Comparisons
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
